1-[(Bromosulfanyl)(phenyl)methylidene]pyrrolidin-1-ium bromide
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Overview
Description
1-[(Bromosulfanyl)(phenyl)methylidene]pyrrolidin-1-ium bromide is a chemical compound that features a pyrrolidine ring, a bromosulfanyl group, and a phenyl group
Preparation Methods
The synthesis of 1-[(Bromosulfanyl)(phenyl)methylidene]pyrrolidin-1-ium bromide typically involves the reaction of a pyrrolidine derivative with a bromosulfanyl compound and a phenyl group under specific reaction conditions. The exact synthetic route and reaction conditions can vary, but common methods include:
Ring construction: from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions.
Functionalization of preformed pyrrolidine rings: , such as proline derivatives.
Chemical Reactions Analysis
1-[(Bromosulfanyl)(phenyl)methylidene]pyrrolidin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
1-[(Bromosulfanyl)(phenyl)methylidene]pyrrolidin-1-ium bromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(Bromosulfanyl)(phenyl)methylidene]pyrrolidin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, leading to various biological and chemical outcomes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-[(Bromosulfanyl)(phenyl)methylidene]pyrrolidin-1-ium bromide can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological and chemical properties.
Phenyl derivatives: These compounds contain a phenyl group and may exhibit similar reactivity and applications.
Bromosulfanyl compounds: These compounds feature the bromosulfanyl group and may have comparable chemical behavior.
Properties
CAS No. |
91850-53-2 |
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Molecular Formula |
C11H13Br2NS |
Molecular Weight |
351.10 g/mol |
IUPAC Name |
[phenyl(pyrrolidin-1-ium-1-ylidene)methyl] thiohypobromite;bromide |
InChI |
InChI=1S/C11H13BrNS.BrH/c12-14-11(13-8-4-5-9-13)10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9H2;1H/q+1;/p-1 |
InChI Key |
CJXYPNNGLOUQAO-UHFFFAOYSA-M |
Canonical SMILES |
C1CC[N+](=C(C2=CC=CC=C2)SBr)C1.[Br-] |
Origin of Product |
United States |
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